molecular formula C19H18ClN3OS B2718587 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide CAS No. 688337-19-1

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B2718587
CAS No.: 688337-19-1
M. Wt: 371.88
InChI Key: FGQWODTVNHFJCI-UHFFFAOYSA-N
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Description

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide is a synthetic organic compound that features a unique combination of imidazole and acetamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and an amine, followed by cyclization.

    Thioether Formation: The imidazole derivative is then reacted with a chlorophenyl thiol to form the thioether linkage.

    Acetamide Formation: Finally, the thioether is reacted with 3,5-dimethylaniline and acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its imidazole core, which is known for various biological activities.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.

    Biological Studies: It can be used as a probe to study biological pathways and interactions involving imidazole-containing compounds.

Mechanism of Action

The mechanism of action of 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The chlorophenyl and acetamide groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide: shares similarities with other imidazole derivatives such as:

Uniqueness

    Unique Features: The combination of the imidazole ring with the chlorophenyl and acetamide groups makes this compound unique, potentially offering distinct biological activities and applications compared to other imidazole derivatives.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3OS/c1-13-9-14(2)11-16(10-13)22-18(24)12-25-19-21-7-8-23(19)17-5-3-15(20)4-6-17/h3-11H,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQWODTVNHFJCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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